molecular formula C18H19ClF3N3O2 B2825268 5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 338981-07-0

5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2825268
CAS RN: 338981-07-0
M. Wt: 401.81
InChI Key: ZMRMJOCGEVWGDQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boron reagents in a Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent can be determined by the Lewis basicity of the ligand .

Scientific Research Applications

Antimicrobial Activities

Compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, indicating their potential antimicrobial activities. Such research underscores the ongoing interest in developing novel antimicrobial agents to combat resistant strains of bacteria and other pathogens [A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002].

Synthesis and Biological Activities

The compound's structural analogs have been synthesized for biological activity evaluation. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These findings highlight the potential of such compounds in developing new therapeutic agents [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].

Vasodilator Applications

Research by Higuchi et al. (1975) on a related compound, YC-93, demonstrates the potential application of such chemicals as cerebral vasodilators. The study provides a method for the quantitative determination of YC-93 in plasma, indicating its relevance in clinical dosing and monitoring for therapeutic purposes [S. Higuchi, H. Sasaki, T. Sado, 1975].

Allosteric Modulation of CB1 Receptor

Khurana et al. (2014) explored the chemical optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). The study revealed key structural requirements for allosteric modulation, contributing to the understanding of CB1 receptor pharmacology and potential therapeutic applications [Leepakshi Khurana, Hamed I. Ali, T. Olszewska, K. Ahn, Aparna Damaraju, D. Kendall, D. Lu, 2014].

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)13-9-15(19)17(27)25(11-13)10-12-4-3-5-14(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMJOCGEVWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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